molecular formula C14H11ClN2O B6246965 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1523637-84-4

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Katalognummer: B6246965
CAS-Nummer: 1523637-84-4
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: NWDMSJDFXYPVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a quinoxaline derivative with the molecular formula C 14 H 11 ClN 2 O . This compound features a tetrahydroquinoxalin-2-one core, a privileged scaffold in medicinal chemistry, substituted with a 4-chlorophenyl group. The quinoxaline structure is a recognized pharmacophore with demonstrated interest in drug discovery, particularly in the development of enzyme inhibitors . While the specific biological profile of this exact compound is not widely reported in the public literature, its core structure is closely related to active research compounds. For instance, similar quinoxaline-2,3-dione derivatives have been identified as key components in potent dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes research and have been incorporated into the design of novel sorafenib analogues for cytotoxicity evaluation . Furthermore, a derivative bearing the quinoxalin-2-one structure, (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077), has been documented in neuroscience research as an NMDA receptor antagonist . This suggests the potential of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one to serve as a valuable chemical intermediate or building block for developing new bioactive molecules across various therapeutic areas, including metabolic diseases, oncology, and central nervous system disorders. This product is intended for research purposes as a standard or for use in chemical synthesis and screening libraries. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1523637-84-4

Molekularformel

C14H11ClN2O

Molekulargewicht

258.70 g/mol

IUPAC-Name

4-(4-chlorophenyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)

InChI-Schlüssel

NWDMSJDFXYPVAI-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)Cl

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process begins with the nucleophilic substitution of an α-halogenated ester (e.g., 2-chloro-3-(p-methoxyphenyl)-propionic acid ethyl ester) with o-phenylenediamine. Triethylamine acts as a base to neutralize HCl generated during the reaction, while alcohol serves as the solvent. Cyclization occurs under reflux conditions (4 hours), forming the tetrahydroquinoxaline ring.

Example Procedure:

  • Reactants :

    • α-Chlorophenylacetic acid ethyl ester (99 g)

    • o-Phenylenediamine (54 g)

    • Triethylamine (51 g)

    • Ethanol (500 mL)

  • Conditions : Reflux for 4 hours.

  • Workup : Crystallization from ethanol yields 3-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Key Considerations:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilicity at the α-carbon, accelerating nucleophilic attack by the diamine.

  • Solvent Choice : Polar protic solvents like ethanol favor cyclization by stabilizing intermediates through hydrogen bonding.

Copper-Catalyzed Coupling of 2-Haloanilines with Amino Acids

A modern synthetic route employs copper-catalyzed coupling between 2-bromoanilines and α-amino acids, as reported by PMC and ACS Publications. This method enables modular construction of quinoxalin-2-ones, which are subsequently reduced to tetrahydroquinoxalines.

Quinoxalin-2-One Synthesis

The reaction involves a Ullmann-type coupling, where CuCl and dimethylethylenediamine (DMEDA) facilitate C-N bond formation between 2-bromoaniline and amino acids.

General Protocol:

  • Reactants :

    • 2-Bromoaniline (1 equiv)

    • Amino acid (2–3 equiv)

    • CuCl (5–15 mol%)

    • DMEDA (20–60 mol%)

    • K₃PO₄ (2–3 equiv)

  • Conditions : DMSO solvent, 110°C under N₂ for 24 hours.

  • Yield : 45–85% (varies with substituents).

Example Adaptation for Target Compound:

Using 4-chlorophenylglycine as the amino acid precursor would theoretically yield 4-(4-chlorophenyl)-3,4-dihydroquinoxalin-2-one, which is then reduced to the tetrahydro form.

Reduction to Tetrahydroquinoxaline

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the quinoxalin-2-one to the tetrahydro derivative.

Procedure:

  • Reactants :

    • Quinoxalin-2-one (1 equiv)

    • LiAlH₄ (6.5–8.8 equiv)

  • Conditions : Reflux in dry THF for 6–8 hours.

  • Yield : 65–80%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Condensation-CyclizationSimple setup; commercially available reagentsLimited to α-halogenated ester substrates60–75%
Copper-CatalyzedModular; tolerates diverse amino acidsRequires inert atmosphere; high temperatures45–85%
LiAlH₄ ReductionHigh efficiency for tetrahydro formationPyrophoric reagent; stringent drying needed65–80%

Optimization Insights

  • Catalyst Loading : Increasing CuCl to 15 mol% improves yields in sterically hindered systems.

  • Solvent Effects : Replacing DMSO with DMAc (dimethylacetamide) reduces side reactions in copper-catalyzed couplings.

Alternative Approaches and Emerging Strategies

Solid-Phase Synthesis

Recent advancements propose resin-bound o-phenylenediamines for iterative synthesis, though yields remain suboptimal (<50%) for chlorophenyl derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Antidiabetic Activity
Recent studies have highlighted the compound's potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which is crucial for managing type 2 diabetes. The quinoxaline scaffold has been shown to exhibit hypoglycemic effects, making it a candidate for further development into antidiabetic agents. Molecular docking studies suggest that the compound fits well within the active site of DPP-4, indicating its potential efficacy in inhibiting this enzyme .

Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoxaline compounds possess antimicrobial activities. The structural features of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one may enhance its interaction with bacterial enzymes or receptors, providing a pathway for developing new antibiotics .

Anticonvulsant Effects
The compound has been identified as having antispasmodic properties. It has been found to increase seizure thresholds in experimental models, suggesting potential use as an anticonvulsant agent . This property could lead to the development of new treatments for epilepsy and other seizure disorders.

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in creating novel compounds with tailored properties .

Industrial Applications
The compound's unique chemical properties allow it to be utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities .

Case Study 1: DPP-4 Inhibition

A study focused on synthesizing new quinoxaline derivatives demonstrated that several compounds exhibited potent DPP-4 inhibition comparable to established drugs like linagliptin. The study utilized high-throughput screening techniques to evaluate a library of compounds, leading to the identification of several promising candidates with favorable pharmacokinetic profiles .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of tetrahydroquinoxaline derivatives against various bacterial strains. The results indicated that certain modifications to the quinoxaline structure significantly enhanced antibacterial activity, paving the way for new antibiotic formulations .

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Compound Key Substituents Molecular Weight Notable Properties Reference
4-(4-Chlorophenyl)-tetrahydroquinoxalin-2-one 4-ClPh (direct attachment) Not provided High lipophilicity; potential planar conformation N/A
4-(Pyridin-3-yl)-tetrahydroquinoxalin-2-one Pyridin-3-yl ~216.23 Basicity due to pyridine nitrogen
Ethyl 6-(chloromethyl)-4-(4-ClPh)-pyrimidine Ethyl ester, Cl-methyl ~341.20 Dihedral angle 87.08°; hydrogen-bonded dimers

Biologische Aktivität

4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
  • CAS Number : 1523637-84-4
  • Molecular Formula : C11H10ClN
  • Molecular Weight : 201.66 g/mol

The compound exhibits properties that categorize it under various chemical classifications, including being potentially toxic and harmful upon exposure .

Research indicates that 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of SENP1 and SENP2 enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Antiviral Activity : In studies targeting HIV reverse transcriptase, derivatives of quinoxaline compounds have demonstrated notable antiviral activity. Although specific data for the tetrahydroquinoxalin derivative is limited, related compounds have shown promising results against viral replication .

Therapeutic Potential

The therapeutic implications of this compound are broad:

  • Cancer Treatment : Due to its ability to inhibit critical enzymes involved in tumor progression, 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is being explored for its anticancer properties.
  • Neuroprotection : The modulation of SENP proteins suggests potential applications in neurodegenerative disease management.

Case Studies

  • SENP Inhibition Study : A study evaluated the compound's effect on SENP1 activity using a fluorogenic assay. Results indicated a dose-dependent inhibition with an IC50 value of approximately 200 µM . This finding supports further investigation into the compound's role in cancer biology.
  • Antiviral Screening : In a comparative study of various quinoxaline derivatives against HIV, certain compounds exhibited EC50 values lower than that of established antiviral drugs. This suggests that structural modifications could enhance the efficacy of tetrahydroquinoxaline derivatives against viral targets .

Data Table

Biological ActivityMechanismIC50/EC50 ValueReference
SENP1 InhibitionEnzyme Inhibition200 µM
Antiviral ActivityViral Replication Inhibition< Commercial Drug EC50

Q & A

Q. Basic Research Focus

  • pH Stability: Incubate the compound in buffers (pH 2-10) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines).

What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Core Modifications: Introduce substituents at the 4-chlorophenyl group (e.g., methoxy, nitro) to assess electronic effects.
  • Scaffold Hybridization: Fuse with pharmacophores like pyrimidine or triazole rings, as seen in hybrid antimalarial agents .
  • Stereochemical Variations: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd complexes) to evaluate stereoselective activity.

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Discovery Studio.

What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

Q. Advanced Research Focus

  • LC-MS/MS: Employ a triple quadrupole system with ESI+ ionization. Optimize transitions (e.g., m/z 285 → 154 for quantification).
  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for matrix cleanup.
  • Validation: Follow FDA bioanalytical guidelines for linearity (R² > 0.99), accuracy (85-115%), and precision (CV < 15%).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.